molecular formula C22H21NO4 B3987698 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3987698
M. Wt: 363.4 g/mol
InChI Key: OVUAQHMDRCRIJC-UHFFFAOYSA-N
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Description

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of hexahydrophthalic anhydride with 2-oxo-2-phenylethoxyphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like anhydrous potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often refluxed for several hours to complete the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoindole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique structural features and the specific functional groups it contains. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(3-phenacyloxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(15-7-2-1-3-8-15)14-27-17-10-6-9-16(13-17)23-21(25)18-11-4-5-12-19(18)22(23)26/h1-3,6-10,13,18-19H,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUAQHMDRCRIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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